molecular formula C21H16N2O5S2 B12125295 2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoic acid

2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoic acid

Cat. No.: B12125295
M. Wt: 440.5 g/mol
InChI Key: HGRPJSPLYZTGBM-GUSDSWBTSA-N
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Description

2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzoic acid moiety, and a phenylprop-2-en-1-ylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoic acid typically involves multi-step organic reactions. One common approach is the cyclization of 2-aminophenols with β-diketones, catalyzed by a combination of Brønsted acid and copper(I) iodide (CuI). This method tolerates various substituents such as methyl, chloro, bromo, nitro, and methoxy on the 2-aminophenol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazolidinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

Mechanism of Action

The mechanism of action of 2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoic acid is unique due to its thiazolidinone ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H16N2O5S2

Molecular Weight

440.5 g/mol

IUPAC Name

2-hydroxy-4-[[2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid

InChI

InChI=1S/C21H16N2O5S2/c24-16-11-14(9-10-15(16)20(27)28)22-18(25)12-23-19(26)17(30-21(23)29)8-4-7-13-5-2-1-3-6-13/h1-11,24H,12H2,(H,22,25)(H,27,28)/b7-4+,17-8-

InChI Key

HGRPJSPLYZTGBM-GUSDSWBTSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O

Origin of Product

United States

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